molecular formula C13H21NO4 B3382722 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline CAS No. 355116-94-8

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline

Cat. No.: B3382722
CAS No.: 355116-94-8
M. Wt: 255.31 g/mol
InChI Key: ZWTLHSZQFYADME-UHFFFAOYSA-N
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Description

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H21NO4/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTLHSZQFYADME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620061
Record name 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}aniline
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Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355116-94-8
Record name 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}aniline
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The Rise of Oligo Ethylene Glycol Functionalized Aniline Derivatives

The functionalization of aniline (B41778) derivatives with oligo(ethylene glycol) (OEG) chains has garnered considerable attention in recent years. This strategic combination of a reactive aromatic amine with a biocompatible, water-soluble OEG tail has unlocked new possibilities in both chemical synthesis and materials science.

Advanced Synthetic Methodologies for 4 2 2 2 Methoxyethoxy Ethoxy Ethoxy Aniline

Retrosynthetic Approaches and Design Principles for Precursor Selection

Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. For 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline, the primary disconnection points are the ether linkage and the amine functional group.

Two principal retrosynthetic routes can be envisioned:

Route A: Etherification followed by Reduction: This approach involves the initial formation of the ether linkage, followed by the reduction of a nitro group to the desired amine. The key disconnection is the carbon-oxygen bond of the ether, leading to a phenoxide (from a nitrophenol derivative) and an activated triethylene glycol monomethyl ether.

Route B: Nucleophilic Aromatic Substitution: This strategy involves the direct attachment of the triethylene glycol monomethyl ether chain to a pre-functionalized aniline (B41778) or nitrobenzene (B124822) derivative through a nucleophilic aromatic substitution (SNAr) reaction.

The selection of precursors is guided by principles of availability, reactivity, and selectivity. For instance, 4-nitrophenol (B140041) is an excellent precursor due to the activating effect of the nitro group on the phenolic proton and its susceptibility to reduction in a later step. Similarly, 2-(2-(2-methoxyethoxy)ethoxy)ethanol is a readily available starting material for the polyether chain.

Retrosynthetic ApproachKey PrecursorsRationale
Route A 4-Nitrophenol, 2-(2-(2-Methoxyethoxy)ethoxy)ethyl halide/tosylateReadily available starting materials. The nitro group activates the phenol (B47542) for etherification and can be selectively reduced to an amine.
Route B 4-Fluoro-1-nitrobenzene, 2-(2-(2-Methoxyethoxy)ethoxy)ethanolThe fluorine atom is a good leaving group in nucleophilic aromatic substitution, activated by the para-nitro group.

Classical and Modern Reaction Pathways for Targeted Synthesis

The targeted synthesis of this compound can be achieved through several well-established and modern organic reactions.

Multi-Step Organic Synthesis Sequences

A common and reliable method involves a multi-step sequence. A prominent example is the Williamson ether synthesis followed by the reduction of a nitro group. This sequence begins with the reaction of 4-nitrophenol with a suitable derivative of 2-(2-(2-methoxyethoxy)ethoxy)ethanol, such as the corresponding halide or tosylate, in the presence of a base. The resulting nitro compound is then reduced to the target aniline.

Nucleophilic Substitution Reactions in Aniline Synthesis

Nucleophilic substitution reactions are central to the synthesis of this aniline derivative. The Williamson ether synthesis is a classic example of an SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide. masterorganicchemistry.com In the context of synthesizing the target molecule, the sodium salt of 4-nitrophenol acts as the nucleophile, attacking an activated form of 2-(2-(2-methoxyethoxy)ethoxy)ethanol.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. nih.govnih.govyoutube.com This pathway involves the reaction of an electron-deficient aromatic ring, such as 4-fluoronitrobenzene, with the sodium salt of 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The strong electron-withdrawing nitro group facilitates the attack of the nucleophile and the displacement of the fluoride (B91410) ion. youtube.com

Catalytic Reduction of Nitro Precursors to the Amine

The final step in many synthetic routes to this compound is the reduction of the corresponding nitro precursor, 1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4-nitrobenzene. chemspider.com Catalytic hydrogenation is a widely used and efficient method for this transformation. youtube.com This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. Other reducing agents like tin(II) chloride in hydrochloric acid or sodium borohydride (B1222165) with a suitable catalyst can also be employed.

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry encourage the development of synthetic routes that are environmentally benign and efficient. youtube.com In the synthesis of this compound, several aspects can be optimized from a green chemistry perspective.

The choice of solvents is crucial. Water or other environmentally friendly solvents are preferred over hazardous organic solvents. rsc.org Catalytic reactions, such as the catalytic reduction of the nitro group, are inherently greener than stoichiometric reductions as they generate less waste.

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is another important consideration. The Williamson ether synthesis generally has good atom economy, with the main byproduct being a salt. The catalytic reduction of the nitro group is also highly atom-economical, producing water as the primary byproduct.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, the optimization of reaction parameters is essential.

For the Williamson ether synthesis, key parameters to optimize include:

Base: The choice of base is critical for the deprotonation of the phenol. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The strength and solubility of the base can influence the reaction rate and yield.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to dissolve the reactants and facilitate the SN2 reaction.

Temperature: The reaction temperature affects the rate of the reaction. Higher temperatures can increase the rate but may also lead to side reactions.

In the catalytic reduction of the nitro precursor, the following parameters are crucial:

Catalyst: The choice and loading of the catalyst (e.g., Pd/C) can significantly impact the reaction rate and efficiency.

Hydrogen Pressure: The pressure of hydrogen gas can influence the rate of reduction.

Solvent: The solvent must be able to dissolve the nitro compound and should not interfere with the catalyst. Ethanol (B145695) and methanol (B129727) are common choices.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reduction without over-reduction or side reactions.

Reaction StepKey Parameters for OptimizationDesired Outcome
Williamson Ether Synthesis Base, Solvent, Temperature, Leaving Group on Polyether ChainHigh yield of the ether product, minimal side reactions.
Nucleophilic Aromatic Substitution Solvent, Temperature, BaseEfficient substitution and high purity of the nitro-ether intermediate.
Catalytic Reduction Catalyst, Hydrogen Pressure, Solvent, Temperature, Reaction TimeComplete and selective reduction of the nitro group to the amine, high yield of the final product.

Scaling-Up Methodologies and Process Intensification Strategies

Transitioning the synthesis of this compound from the laboratory to an industrial scale necessitates a focus on safety, efficiency, and sustainability. Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is key. For the proposed two-step synthesis, several strategies can be implemented.

Continuous Flow Synthesis:

Both the Williamson ether synthesis and, particularly, the catalytic hydrogenation of the nitro group are well-suited for adaptation to continuous flow reactors.

For the Williamson Ether Synthesis: A packed-bed reactor containing a solid-supported base could be employed. The reactants would be continuously pumped through the reactor, allowing for precise control of reaction time, temperature, and stoichiometry. This approach can lead to higher yields and easier purification compared to batch processing.

For the Nitro Reduction: Continuous flow hydrogenation offers significant safety advantages over batch reactions, especially when dealing with exothermic reactions and flammable hydrogen gas. rsc.org A packed-bed reactor containing the heterogeneous catalyst (e.g., Pd/C) allows for a continuous stream of the nitro-intermediate and a hydrogen source to react under controlled conditions. mdpi.com This minimizes the volume of hazardous materials at any given time and allows for excellent heat management. mdpi.com

Process Analytical Technology (PAT):

To ensure the quality and consistency of the final product during continuous manufacturing, the integration of Process Analytical Technology (PAT) is crucial. mt.com

In-line Monitoring: Spectroscopic techniques such as FT-IR, Raman, or UV-Vis can be integrated directly into the continuous flow setup. researchgate.netresearchgate.net For instance, an in-line FT-IR probe could monitor the disappearance of the 4-nitrophenol starting material in the Williamson ether synthesis or the conversion of the nitro group in the hydrogenation step in real-time.

Real-time Process Control: The data generated by PAT tools can be used to establish a feedback loop to control critical process parameters (e.g., flow rate, temperature, pressure). pharmtech.com This allows for automated adjustments to maintain optimal reaction conditions, ensuring consistent product quality and maximizing yield. mt.com

Telescoping of Reactions:

In an optimized continuous flow setup, it is conceivable to "telescope" the two synthetic steps. This would involve the output stream from the Williamson ether synthesis reactor, after a potential in-line purification or solvent swap, being directly fed into the hydrogenation reactor. This approach eliminates the need to isolate and purify the nitro-intermediate, significantly reducing processing time, solvent waste, and operational costs.

Catalyst Selection and Recovery:

For the hydrogenation step, the choice of a robust and recyclable heterogeneous catalyst is paramount for a cost-effective and sustainable process. The use of a packed-bed reactor in a continuous flow system simplifies catalyst recovery, as the catalyst remains in the reactor while the product stream flows through. Research into novel catalysts, such as those with improved activity and selectivity, can further enhance the efficiency of the process.

By implementing these scaling-up methodologies and process intensification strategies, the synthesis of this compound can be transformed into a safe, efficient, and economically viable industrial process.

Chemical Reactivity and Mechanistic Investigations of 4 2 2 2 Methoxyethoxy Ethoxy Ethoxy Aniline

Reactivity Profiling of the Aromatic Amine Moiety

The reactivity of 4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is fundamentally governed by the constituent functional groups: the primary aromatic amine and the oligo(ethylene glycol) ether chain. The aniline (B41778) core is the primary site for a variety of chemical transformations, with its reactivity significantly influenced by the electronic and steric effects of its substituents.

The benzene (B151609) ring of the aniline moiety is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the primary amine (-NH₂) and the ether linkage (-OR). vanderbilt.edubyjus.com Both groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. vanderbilt.edumasterorganicchemistry.com

The directing effects of these substituents determine the regioselectivity of the substitution. The amino group is a powerful activating group and a strong ortho-, para-director. wikipedia.orgpressbooks.pub This is attributed to its ability to donate its lone pair of electrons into the aromatic π-system through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.org This stabilization is most effective when the electrophile attacks the positions ortho and para to the amino group. wikipedia.orgchemistrytalk.org Similarly, the alkoxy group of the ether chain is also an activating, ortho-, para-directing group, albeit generally less powerful than the amino group. pressbooks.publibretexts.org

Given that the two directing groups are para to each other in this compound, their directing effects reinforce each other. Consequently, electrophilic substitution is strongly favored at the positions ortho to the amino group (and meta to the ether chain). The substitution pattern is thus highly regioselective, with incoming electrophiles predominantly adding to carbons 2 and 6 of the benzene ring. pressbooks.pubcognitoedu.org Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com For instance, in a reaction with bromine water, aniline readily undergoes substitution at all available ortho and para positions to yield 2,4,6-tribromoaniline. byjus.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution.
Substituent GroupActivating/Deactivating EffectDirecting EffectGoverning Factor
-NH₂ (Amino)Strongly ActivatingOrtho, ParaResonance (Electron Donation)
-OR (Alkoxy)ActivatingOrtho, ParaResonance (Electron Donation)
-NO₂ (Nitro)Strongly DeactivatingMetaResonance and Inductive (Electron Withdrawal)
-SO₃H (Sulfonic Acid)Strongly DeactivatingMetaInductive (Electron Withdrawal)

The primary amine functionality of this compound serves as a nucleophilic center due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of nucleophilic reactions. The availability of this lone pair is somewhat reduced by delocalization into the aromatic ring, which makes aniline a weaker nucleophile compared to aliphatic amines. ucalgary.ca

Common nucleophilic reactions involving the primary amine include:

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. However, polyalkylation can be a significant side reaction. libretexts.org

Acylation: Reaction with acyl halides or acid anhydrides yields amides. This is a common strategy to protect the amino group or to introduce new functional moieties. libretexts.orgthermofisher.com Friedel-Crafts acylation introduces an acyl group into the aromatic ring. studymind.co.uk

Reactions with Carbonyl Compounds: The amine can react with aldehydes and ketones to form imines (Schiff bases), which are compounds containing a carbon-nitrogen double bond. nih.govmasterorganicchemistry.com

The aniline core is susceptible to both oxidation and reduction reactions. The electron-rich nature of the aromatic ring makes it prone to oxidation. mdpi.com Oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials, depending on the oxidizing agent and reaction conditions. For example, the oxidation of p-phenetidine (B124905) (4-ethoxyaniline), a related compound, can form 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one. sigmaaldrich.com

The electrochemical oxidation of aniline derivatives typically proceeds via the formation of a radical cation, which can then undergo further reactions such as dimerization. mdpi.com

While the aniline moiety is already in a reduced state, the aromatic ring can be hydrogenated under forcing conditions (high pressure and temperature with a suitable catalyst) to yield the corresponding cyclohexylamine (B46788) derivative. However, this is not a common transformation for anilines.

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govlibretexts.org

The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation. operachem.comrsc.org The stability of the resulting imine can be influenced by the nature of the substituents on both the aniline and the carbonyl compound. rsc.org Schiff bases are versatile intermediates in organic synthesis and can be used to form a variety of other functional groups. For instance, Schiff bases derived from salicylaldehyde (B1680747) and anilines are known to form stable complexes with transition metals. nih.govresearchgate.net

Table 2: Common Reactions of the Aniline Moiety.
Reaction TypeReagentProduct Type
Electrophilic Aromatic Substitution (Halogenation)Br₂Bromo-substituted aniline
Electrophilic Aromatic Substitution (Nitration)HNO₃/H₂SO₄Nitro-substituted aniline
Nucleophilic AcylationAcyl chloride (e.g., CH₃COCl)Amide
Condensation/Imine FormationAldehyde or KetoneImine (Schiff Base)

Influence of the Oligo(ethylene glycol) Chain on Reactivity and Reaction Environment

The polyether chain of this compound significantly impacts its solubility and the local microenvironment during chemical reactions. Poly(ethylene glycol) (PEG) chains are known for their unique solvation properties. researchgate.net The repeating ether units can coordinate with cations and form hydrogen bonds with protic solvents, thereby influencing the solubility of the molecule in various media. researchgate.net

In a reaction mixture, the flexible PEG chain can create a distinct microenvironment around the reactive aniline core. This can affect the approach of reagents and the stability of transition states. For instance, the PEG chain can sterically hinder the approach of bulky reagents to the aromatic ring or the amino group. nih.gov Conversely, it can also facilitate reactions by bringing reactants into proximity through non-covalent interactions. The length of the PEG chain has been shown to influence the physical properties and reactivity in related systems. acs.org Longer PEG chains can create a more flexible network, potentially affecting cross-linking density and thermal stability. acs.org

The conformation of the PEG chain, which can vary from a random coil to a more extended structure, is influenced by the solvent and temperature, further modulating its effect on reactivity. aip.orgst-andrews.ac.uk The ability of the PEG chain to create a specific microenvironment is a key feature that is exploited in applications such as phase-transfer catalysis and the stabilization of nanoparticles. acs.orgrsc.org

Conformational Dynamics and Their Impact on Reaction Kinetics

The long and flexible 2-(2-(2-methoxyethoxy)ethoxy)ethoxy side chain is a dominant feature of this compound and is expected to significantly influence its reactivity. The conformational dynamics of this chain, governed by rotations around the numerous C-O and C-C single bonds, can modulate the accessibility of the reactive amino group and the aromatic ring.

Studies on oligo(ethylene glycol) (OEG) and poly(ethylene glycol) (PEG) chains have demonstrated a preference for a helical or coiled conformation in various environments. This is a result of a balance between steric effects and stabilizing gauche interactions between adjacent C-O bonds. harvard.edu For the OEG chain in this compound, it is plausible that it adopts a folded conformation that could partially shield the aniline moiety.

This shielding effect could have a profound impact on reaction kinetics. For reactions where a bulky reactant needs to approach the amino group or the aromatic ring, a sterically congested conformation of the OEG chain could lead to a decrease in the reaction rate. Conversely, in solvents that promote an extended conformation of the OEG chain, the reactive sites of the aniline core would be more exposed, potentially leading to faster reaction rates.

The polarity of the OEG chain can also play a role. The ether oxygens can engage in hydrogen bonding with protic solvents or reactants, which could influence the local solvent environment around the aniline core and, consequently, its reactivity.

Illustrative Table of Conformational Effects on Reaction Rates:

Conformation of OEG ChainSteric Hindrance at Aniline CoreAccessibility for Bulky ReagentsExpected Impact on Reaction Rate
Coiled/HelicalHighLowSlower
Extended/LinearLowHighFaster
Solvent-AssociatedVariableVariableDependent on solvent-reactant interactions

This table is a generalized representation based on established principles of steric hindrance and is not derived from experimental data for this compound.

Elucidation of Reaction Mechanisms Through Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies, while not specifically reported for this compound, are crucial tools for elucidating reaction mechanisms of aniline derivatives. For instance, in electrophilic aromatic substitution reactions, which are characteristic of anilines, the amino group is a strong activating and ortho-, para-directing group. libretexts.org

For this compound, electrophilic attack would be expected to occur predominantly at the ortho positions relative to the amino group, as the para position is substituted. Kinetic studies of such reactions would likely reveal second-order kinetics, with the rate being dependent on the concentrations of both the aniline derivative and the electrophile.

The electron-donating nature of the ether-linked side chain, through resonance and inductive effects, would further enhance the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles. This increased reactivity, however, could be tempered by the steric bulk of the side chain, as discussed in the previous section.

A Hammett plot, correlating the reaction rates of a series of substituted anilines with the electronic properties of their substituents, would be a valuable tool in quantifying the electronic effect of the 4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy) group. Based on the known electron-donating character of alkoxy groups, a negative ρ (rho) value would be expected, indicating that electron-donating groups accelerate the reaction. orientjchem.org

Thermodynamic studies would provide insights into the energetics of the reaction, including the enthalpy and entropy of activation. The flexible OEG chain could influence the entropy of activation; a transition state that requires a more ordered conformation of the chain would be entropically disfavored.

Derivatization and Advanced Functionalization Strategies

Synthesis of Amide and Urea (B33335) Derivatives

The primary amine of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline readily undergoes acylation and reactions with isocyanates to form stable amide and urea derivatives, respectively. These reactions are fundamental in organic synthesis and are widely employed to introduce new functionalities and build larger molecular architectures.

Amide Synthesis: The formation of an amide bond is typically achieved by reacting the aniline (B41778) with carboxylic acids, acid chlorides, or acid anhydrides. The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) facilitates the reaction with carboxylic acids, ensuring high yields and purity. For instance, the reaction with an activated carboxylic acid would yield an N-(4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)amide. The reaction conditions are generally mild, and a variety of solvents can be employed, including dichloromethane (B109758) (DCM) and dimethylformamide (DMF).

Urea Synthesis: Urea derivatives are synthesized through the reaction of this compound with isocyanates. commonorganicchemistry.com This reaction is typically straightforward and proceeds at room temperature in a suitable solvent like DMF, tetrahydrofuran (B95107) (THF), or DCM without the need for a base. commonorganicchemistry.com The nucleophilic addition of the amine to the electrophilic carbon of the isocyanate results in the formation of a stable urea linkage, yielding N-(4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-N'-substituted ureas. This method is highly efficient for creating both symmetrical and unsymmetrical ureas. beilstein-journals.org

Table 1: Synthesis of Amide and Urea Derivatives
DerivativeReagentGeneral Reaction Conditions
AmideCarboxylic acid (+ coupling agent)Room temperature, inert atmosphere
AmideAcid chlorideBase (e.g., triethylamine), 0°C to room temp.
UreaIsocyanateRoom temperature, inert atmosphere

Preparation of Imine and Schiff Base Adducts

The condensation reaction between this compound and various aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. derpharmachemica.com These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and are pivotal in coordination chemistry and the synthesis of biologically active compounds. acta.co.inidosr.org

The synthesis is typically carried out by refluxing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid to facilitate the dehydration process. idosr.org The formation of the imine is confirmed by spectroscopic methods, such as IR spectroscopy, which shows a characteristic C=N stretching vibration in the range of 1600-1650 cm⁻¹. acta.co.in

Table 2: Representative Schiff Base Synthesis
Carbonyl CompoundSolventCatalystProduct
BenzaldehydeEthanolAcetic acid (catalytic)N-(benzylidene)-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline
Salicylaldehyde (B1680747)MethanolNone2-(((4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)imino)methyl)phenol

Diazotization Reactions and Formation of Aryl Diazonium Salts

The primary aromatic amine group of this compound can be converted into a highly reactive diazonium salt through a process called diazotization. quora.comorganic-chemistry.orgaccessscience.com This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). chemicalnote.com The resulting aryl diazonium salt, 4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzenediazonium, is a versatile intermediate in organic synthesis.

The general mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nitrogen atom of the aniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

Aryl diazonium salts are particularly useful for the covalent functionalization of carbon-based materials like carbon nanotubes (CNTs). acs.orgnih.gov The diazonium salt can be reduced, either electrochemically or chemically, to generate an aryl radical. This highly reactive radical then attacks the surface of the CNT, forming a stable covalent bond. acs.org This method allows for the robust attachment of the triethylene glycol monomethyl ether chain to the nanotube surface, which can significantly improve the dispersibility of CNTs in various solvents and polymer matrices. acs.org

In a study involving a closely related compound, 4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)aniline, its diazonium salt was successfully used to functionalize single-walled carbon nanotubes (SWCNTs). acs.org The process involved the electrochemical reduction of the diazonium salt, leading to the covalent attachment of the ethoxy-terminated chain to the nanotube sidewalls. This functionalization was shown to alter the electronic properties of the nanotubes and enhance their processability. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct participation of this compound in these reactions is limited, its derivatives, particularly haloaryl derivatives, are excellent substrates. The aniline moiety can be converted to a halide (e.g., bromide or iodide) via Sandmeyer reaction after diazotization, thus creating a versatile precursor for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. harvard.edunih.gov A bromo- or iodo-derivative of 4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. nih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of alkenyl groups onto the aromatic ring of a halogenated derivative of the title compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This method would enable the synthesis of arylalkynes by reacting a halogenated derivative of this compound with a terminal alkyne. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling Partner 1Coupling Partner 2Key Catalyst Components
Suzuki-MiyauraOrganoboron compoundHalo-derivative of the anilinePalladium catalyst, Base
HeckAlkeneHalo-derivative of the anilinePalladium catalyst, Base
SonogashiraTerminal alkyneHalo-derivative of the anilinePalladium catalyst, Copper co-catalyst, Base

Integration into Supramolecular Assemblies and Ligand Design

The amphiphilic nature of this compound, with its hydrophilic ethylene (B1197577) glycol chain and hydrophobic phenyl group, makes it an interesting component for the construction of supramolecular assemblies. These assemblies can form through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Furthermore, the aniline nitrogen and the ether oxygens of the ethylene glycol chain can act as coordination sites for metal ions, making this compound and its derivatives potential ligands in coordination chemistry. The flexibility of the ethylene glycol chain allows for the formation of stable complexes with various metal ions, leading to the design of novel catalysts, sensors, or materials with interesting magnetic or optical properties. For instance, Schiff base derivatives of similar anilines have been shown to form stable complexes with transition metal ions. researchgate.net

Grafting and Surface Modification for Advanced Interfacial Chemistry

The functional groups present in this compound and its derivatives can be utilized for grafting onto surfaces to tailor their properties for specific applications. This is particularly relevant in the field of biomaterials and nanotechnology, where controlling surface chemistry is crucial.

One approach is the formation of self-assembled monolayers (SAMs) on various substrates. mdpi.com The aniline group can be used as an anchor to attach the molecule to a surface, while the hydrophilic ethylene glycol chain extends away from the surface, imparting properties such as protein resistance and improved biocompatibility. rsc.org For example, SAMs can be formed on gold surfaces via a thiol-terminated derivative or on oxide surfaces through a silane-functionalized derivative.

Furthermore, derivatives of this aniline can be used as initiators for surface-initiated polymerization, a "grafting from" approach, to grow polymer brushes from a surface. This technique allows for the creation of dense, well-defined polymer layers that can dramatically alter the interfacial properties of a material.

Applications of 4 2 2 2 Methoxyethoxy Ethoxy Ethoxy Aniline Derivatives in Advanced Materials Science

Polymer Chemistry and Engineering Applications

The incorporation of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline and its derivatives into polymer structures offers a powerful strategy for tailoring material properties for specific engineering applications. The presence of the oligo(ethylene glycol) side chain, in particular, provides a route to enhanced solubility, processability, and functionality.

Monomer in Conducting Polymer Synthesis (e.g., Polyaniline Derivatives)

Derivatives of this compound are valuable monomers in the synthesis of conducting polymers, most notably polyaniline (PANI) and its derivatives. The introduction of the methoxyethoxy)ethoxy)ethoxy side chain onto the aniline (B41778) monomer unit has a significant impact on the properties of the resulting polymer.

One of the primary challenges with unsubstituted polyaniline is its poor solubility in common organic solvents, which hinders its processability. nih.gov The flexible and polar oligo(ethylene glycol) side chains of this compound derivatives disrupt the strong interchain interactions that render PANI insoluble. This disruption enhances the solubility of the resulting polyaniline derivative in a wider range of solvents, including water and various organic media. nih.govresearchgate.netrsc.org This improved solubility is crucial for creating uniform thin films and coatings for electronic and optoelectronic devices. researchgate.netrsc.org

While the introduction of bulky side chains can increase the distance between polymer chains and potentially lower electrical conductivity, the presence of ether linkages in the oligo(ethylene glycol) chain can also facilitate ion transport, which is beneficial for applications in batteries and sensors. Research has shown that while elongation of substituent chains can sometimes decrease electrical conductivity, for some derivatives with long side chains, a noticeable dependence is not always observed. nih.gov For instance, the electrical conductivity of polymers derived from 2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline has been reported to be in the range of 1.7–2.4 × 10⁻³ S/cm. nih.gov

The electronic properties of these modified polyanilines can be tuned by controlling the length and density of the oligo(ethylene glycol) side chains. This allows for the fine-tuning of the polymer's conductivity and electrochemical behavior for specific applications.

Table 1: Comparison of Properties of Polyaniline and a Derivative with Oligo(ethylene glycol) Side Chains

Property Unsubstituted Polyaniline (PANI) Polyaniline with TEG-Aniline Derivative
Solubility Generally insoluble in common organic solvents Improved solubility in water and organic solvents nih.govresearchgate.netrsc.org
Processability Difficult to process from solution Enhanced solution processability

| Conductivity | High (can be up to 10² S/cm) | Moderate (e.g., 10⁻³ S/cm), tunable nih.gov |

Precursor for Advanced Polyimide, Polyamide, and Polyurethane Systems

The amine functionality of this compound makes it a suitable precursor for the synthesis of high-performance polymers such as polyimides, polyamides, and polyurethanes. The incorporation of the flexible oligo(ethylene glycol) moiety into the backbones of these polymers can lead to significant modifications of their properties.

Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance. core.ac.uk The typical synthesis involves a two-step process where a diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edu By using a diamine derivative of this compound, the resulting polyimides can exhibit increased flexibility and improved processability. The oligo(ethylene glycol) segments can lower the glass transition temperature (Tg) and melting temperature (Tm), making the polymers more amenable to melt processing. vt.edu

Polyamides , characterized by the repeating amide linkage, are widely used as engineering plastics and fibers. The direct polycondensation of a diamine like this compound with a dicarboxylic acid would yield a polyamide with enhanced solubility in organic solvents and potentially increased moisture absorption due to the hydrophilic nature of the ethylene (B1197577) glycol units.

In polyurethane synthesis, the amine group of this compound can be reacted with isocyanates to form urea (B33335) linkages, or it can be modified to a diol to react with diisocyanates to form urethane (B1682113) linkages. nih.gov The resulting polyurethanes would benefit from the internal plasticization effect of the flexible side chains, leading to materials with lower modulus and increased elasticity.

Role as a Cross-linking Agent or Initiator in Polymer Networks

While direct evidence for this compound as a primary cross-linking agent or initiator is not extensively documented in the provided context, its chemical structure suggests potential in these roles. The primary amine group can react with various functional groups, such as epoxides or isocyanates, which are common components of cross-linkable polymer systems. For instance, in epoxy resin formulations, the aniline derivative could act as a curing agent, participating in the ring-opening of the epoxide and becoming integrated into the cross-linked network. mdpi.com The bifunctionality of the amine group (two reactive N-H bonds) allows it to connect two polymer chains.

As an initiator, the amine group could potentially initiate the polymerization of certain monomers, for example, in ring-opening polymerizations. However, its use as a conventional radical or ionic initiator is less common. More plausible is its incorporation into an initiator molecule to introduce the oligo(ethylene glycol) functionality at the chain end.

Modification of Polymer Properties (e.g., Solubility, Flexibility, Thermal Stability)

The introduction of this compound into a polymer backbone is a powerful method for modifying its bulk properties.

Solubility: As discussed in the context of conducting polymers, the oligo(ethylene glycol) side chain is highly effective at improving the solubility of otherwise intractable polymers. nih.govresearchgate.netrsc.org This is due to a combination of increased entropy of mixing and favorable interactions between the polar ether linkages and the solvent molecules. This enhanced solubility is a significant advantage for solution-based processing techniques like spin coating and inkjet printing. researchgate.netrsc.org

Flexibility: The flexible nature of the single-bonded oligo(ethylene glycol) chain introduces conformational mobility into the polymer structure. This can lead to a reduction in the material's glass transition temperature (Tg), making it more flexible and less brittle at room temperature. This internal plasticization effect is beneficial for applications requiring materials that can withstand bending and flexing.

Table 2: Predicted Effect of Incorporating this compound on Polymer Properties

Polymer Property Predicted Change Rationale
Solubility Increase Disruption of interchain packing and favorable solvent interactions by the polar side chain. nih.govresearchgate.netrsc.org
Flexibility Increase Increased conformational freedom due to the flexible oligo(ethylene glycol) side chain.
Glass Transition Temp. (Tg) Decrease Internal plasticization effect of the flexible side chain.

| Thermal Stability | Potential slight decrease | Introduction of less stable ether linkages compared to a fully aromatic backbone. etflin.com |

Functional Coatings and Thin Films

The unique properties imparted by the oligo(ethylene glycol) side chain make derivatives of this compound attractive for the development of functional coatings and thin films with tailored surface properties.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. taylorfrancis.com They are a powerful tool for precisely controlling the chemistry and physics of interfaces. Thiol or silane (B1218182) derivatives of molecules containing oligo(ethylene glycol) chains are well-known for their ability to form SAMs that resist the non-specific adsorption of proteins and other biomolecules. nih.govnih.gov

While the aniline group itself is not the typical anchor for SAM formation on common substrates like gold or silica, this compound can be chemically modified to include a thiol or silane group. The resulting molecule would then self-assemble on the appropriate surface, presenting the oligo(ethylene glycol) chains towards the interface.

The primary function of these oligo(ethylene glycol)-terminated SAMs is to create a bio-inert surface. The mechanism for this protein resistance is attributed to the formation of a tightly bound water layer around the ethylene glycol units, which creates a steric and energetic barrier to protein adsorption. These surfaces are crucial in a variety of biomedical and biotechnological applications, including:

Medical implants: to prevent fouling and improve biocompatibility.

Biosensors: to minimize background noise from non-specific binding.

Drug delivery systems: to create "stealth" nanoparticles that can evade the immune system.

The density and conformation of the oligo(ethylene glycol) chains within the SAM are critical factors in determining its effectiveness at resisting protein adsorption.

Surface Modification for Tunable Adhesion and Interfacial Properties

The aniline functional group and the hydrophilic ethylene glycol chain in this compound derivatives make them excellent candidates for surface modification. These modifications are crucial for controlling adhesion and tuning the properties of interfaces between different materials, which is vital in biomedical engineering and advanced composites.

Research has shown that surfaces modified with polymers containing oligo(ethylene glycol) side chains can exhibit tunable physicochemical properties in response to external stimuli like temperature. This allows for dynamic control over cell adhesion. While direct studies on this compound are limited, a closely related compound, 4-(2-(2-ethoxyethoxy) ethoxy) phenol (B47542), has been used to create functional coatings with cell-specific adhesion. researchgate.net By electrochemically copolymerizing this phenol derivative with a cell-recognition peptide (Arg-Gly-Asp-Tyr), researchers successfully developed a stable coating that promotes specific cell adhesion while resisting non-specific protein adsorption. researchgate.net This approach highlights a green method for preparing biocompatible surfaces for medical implants, cell-specific sensors, and biological carriers. researchgate.net

The general principle involves grafting these molecules onto a substrate, which alters the surface energy and introduces specific functionalities. The ethylene glycol units, for instance, are well-known for their ability to resist protein fouling, a critical feature for biomedical implants. nih.gov The aniline group provides a reactive handle for covalent attachment to surfaces or for further chemical transformations, such as electropolymerization. By carefully designing the molecular architecture of the surface-grafted layer, it is possible to achieve a delicate balance between promoting the adhesion of desired cells or materials and preventing unwanted biofouling. nih.gov This tunability is essential for creating sophisticated materials that can interact with their environment in a controlled manner.

Table 1: Research Findings on Surface Modification with Related Compounds
Compound/DerivativeApplicationKey FindingReference
4-(2-(2-ethoxyethoxy) ethoxy) phenol (Analogue)Cell-specific adhesion interfacesElectrochemical copolymerization with RGDY peptide created a stable coating with improved cell-specific adhesion and antiprotein properties. researchgate.net
Oligo(ethylene glycol) methacrylate (B99206) (Related Polymer)Thermoresponsive surfacesPolymers demonstrated thermoresponsive behavior for controlled cell adhesion. nih.gov
Zwitterionic Polymers (General Principle)Antifouling coatingsMimic natural osmolytes to create highly hydrophilic surfaces that significantly reduce protein adsorption and cell adhesion. nih.gov

Electrochemical Materials and Devices

The incorporation of this compound moieties into polymers has led to the development of novel materials for electrochemical applications. The ethylene glycol side chains can influence ion transport, while the aniline group can be part of a redox-active polymer backbone.

Electrolyte Components and Ion Conductors

The oligo(ethylene glycol) chain present in this compound is structurally similar to poly(ethylene oxide) (PEO), a well-known solid polymer electrolyte material. PEO and related polar polymers are a major focus for lithium-ion electrolytes because they can dissolve lithium salts and facilitate the transport of Li⁺ ions through the segmental motion of the polymer chains. mdpi.com

Derivatives of the target compound have been incorporated into redox-active semiconducting polymers (RASPs) to create materials with mixed ionic-electronic conduction capabilities. uchicago.edu For instance, polymers such as poly(2-(3,3′-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[2,2′-bithiophen]-5)yl thiophene), which feature the same side chain as the title compound, have been developed. These materials are designed to be highly stretchable and maintain consistent electrical performance under strain, making them suitable for intrinsically stretchable organic electrochemical transistors (OECTs) used in on-body electrophysiological signal recording. uchicago.edu The ethylene glycol side chains are crucial for enabling ion transport and hydration, which are essential for the operation of OECTs.

Redox-Active Constituents in Electrodes and Sensors

The aniline group is electrochemically active and can be polymerized to form polyaniline, a well-known conducting and redox-active polymer. This suggests that derivatives of this compound can serve as monomers for creating functional redox-active materials for electrodes and sensors. The electrochemical oxidation of aniline and its derivatives is a key process in forming these materials. mdpi.com

Polymers incorporating the 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy) side chain have been investigated for use in organic electrochemical transistors. uchicago.edunist.gov These transistors rely on the modulation of the electronic conductivity of a semiconductor channel by an ionic flux from an electrolyte. The redox activity of the polymer backbone, combined with the ion-conducting properties of the side chains, allows for efficient signal transduction. uchicago.edu This makes such materials promising for biosensing applications, where they can detect biological signals by converting them into measurable electrical outputs. The tunability of the redox properties of aniline derivatives allows for the design of sensors with specific sensitivities and operating ranges. nih.govosti.gov

Table 2: Research Findings on Electrochemical Applications
Derivative/PolymerApplication AreaKey FindingReference
Polymer with 2-(2-(2-methoxyethoxy)ethoxy)ethoxy side chainsStretchable Redox-Active Semiconducting Polymers (RASPs)Maintained consistent electrical performance under 200% strain, enabling stable on-body electrophysiological signal recording. uchicago.edu
Poly(3[2-(2-methoxyethoxy)ethoxy]- methylthiophene-2,5-diyl)Organic Electrochemical Transistor (OECT) FilmsUsed in 4D-STEM characterization to study the morphology of films for electrochemical transistors. nist.gov
Aniline Derivatives (General)Redox-Active MaterialsElectrochemical oxidation provides a pathway to form redox-active polymers and intermediates for sensors and catalysis. mdpi.com

Optoelectronic and Photonic Applications

The aromatic aniline core of this compound provides a foundation for creating molecules with interesting optical and electronic properties. By modifying this core, derivatives can be designed for use as dyes, chromophores, and active components in optoelectronic devices.

Development of Functional Dyes and Chromophores

Organic dyes possess color because they absorb light in the visible spectrum, which is a result of having a chromophore and a conjugated system of electrons. nih.gov The aniline group is a powerful auxochrome (color helper) that can be incorporated into dye molecules to modify their color and solubility. nih.gov Secondary amines, such as the title compound, are valuable starting materials for the synthesis of various dyes. mdpi.com

The aniline nitrogen's lone pair of electrons can donate into the aromatic ring, increasing the electron density and shifting the absorption spectrum to longer wavelengths (a bathochromic shift). This property is fundamental to the design of functional dyes. By reacting the amine group of this compound, it can be integrated into larger conjugated systems to create novel chromophores. The flexible oligo(ethylene glycol) tail can enhance the solubility of these dyes in various solvents and polymer matrices, which is a crucial practical consideration. researchgate.net Related aniline derivatives, such as 4-(2-Hydroxyethoxy)aniline, are known dye intermediates, reinforcing the utility of this class of compounds in the development of new colorants. dyestuffintermediates.com

Advanced Analytical and Spectroscopic Characterization of Derived Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures (e.g., 2D NMR, Solid-State NMR of Polymers)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers derived from 4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline. researchgate.netresearchgate.net While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the monomeric units, more advanced techniques are required to understand the complex architecture of the resulting macromolecules.

Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the structural integrity of the polymer backbone and the side chains. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe the spatial proximity of different polymer chains, offering insights into polymer blend miscibility at a molecular level. epa.gov

Solid-State NMR (ssNMR) is particularly powerful for characterizing the structure and dynamics of these polymers in the solid state, where they are often insoluble. liverpool.ac.uknih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about polymer chain packing, conformation, and morphology. liverpool.ac.uknih.gov ssNMR is effective for studying the state of both the active molecule and the matrix in drug-delivery systems and can be used to probe interactions between the molecule and the polymer matrix. nih.gov

Interactive Table: Representative ¹³C Solid-State NMR Chemical Shifts for a Polymer Derived from this compound
Carbon EnvironmentExpected Chemical Shift (ppm)Notes
Aromatic C-N140-150Shift indicates involvement in the polymer backbone.
Aromatic C-O150-160Sensitive to the electronic environment of the aromatic ring.
Aromatic C-H115-130Broadened peaks may indicate varied local environments.
Ethoxy Chain (-O-CH₂-CH₂-)68-72Multiple peaks due to non-equivalent carbons in the chain. nasa.gov
Methoxy (-OCH₃)59-60Sharp signal, often used as a reference. nasa.gov

Mass Spectrometry for Oligomer and Polymer Molecular Weight Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and molecular weight distribution of oligomers and polymers. For systems derived from this compound, which often have a distribution of chain lengths, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a particularly suitable method. plos.org

MALDI-TOF MS can analyze high molecular weight species with high resolution, generating a spectrum that shows a distribution of regularly spaced peaks. plos.org Each peak corresponds to an individual oligomer or polymer chain with a specific number of repeating monomer units. From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated. This information is vital for correlating the synthesis conditions with the resulting polymer properties.

Interactive Table: Hypothetical MALDI-TOF MS Data for an Oligomer of this compound
Peak (n = number of monomer units)Calculated Mass (m/z) [M+H]⁺Relative Intensity
n = 3763.955%
n = 41017.2100%
n = 51270.585%
n = 61523.840%
n = 71777.115%

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Materials

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of the derived materials by probing the vibrational modes of their functional groups. thermofisher.comsemanticscholar.org These techniques are complementary and are used to confirm the successful incorporation of the monomer into the polymer structure and to detect any changes in chemical bonding.

FTIR spectroscopy measures the absorption of infrared light by the sample. thermofisher.com It is highly effective for identifying characteristic functional groups. For polymers of this compound, key absorption bands would include N-H stretching of the aniline (B41778) group (if present as an end-group or in a non-conjugated polymer), C-O-C stretching of the ether linkages, and various C=C stretching and C-H bending modes of the aromatic ring. nih.gov

Raman spectroscopy involves the inelastic scattering of monochromatic light from a laser source. thermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR. researchgate.net It can provide information on the polymer backbone, especially in conjugated systems, and can be performed in aqueous media, which is an advantage for in-situ studies. researchgate.netnih.gov

Interactive Table: Key Vibrational Bands for Materials Derived from this compound
Functional GroupFTIR Wavenumber (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
N-H~3300-3500~3300-3500Stretching (Amine/Amide)
Aromatic C-H~3000-3100~3000-3100Stretching
Aliphatic C-H~2850-2950~2850-2950Stretching
Aromatic C=C~1580-1610~1580-1610Ring Stretching
C-O-C~1100-1250~1100-1250Asymmetric/Symmetric Stretching (Ether)
Aromatic C-N~1250-1350~1250-1350Stretching

Electronic Absorption and Emission Spectroscopy for Optical Properties of Conjugated Systems (e.g., UV-Vis-NIR)

For applications in electronics and photonics, polymers derived from this compound are often designed to be conjugated. Electronic absorption and emission spectroscopy, primarily Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy, is used to probe the electronic transitions in these materials.

UV-Vis-NIR spectroscopy measures the absorption of light from the ultraviolet to the near-infrared region. The absorption spectrum provides information about the π-π* transitions within the conjugated polymer backbone. The position of the absorption maximum (λ_max) is indicative of the conjugation length, while the absorption edge can be used to estimate the optical band gap of the material. Spectroelectrochemistry, which combines UV-Vis-NIR with electrochemical measurements, can be used to study the electronic structure of the polymer in different oxidation states. researchgate.net

Emission spectroscopy (fluorescence) measures the light emitted by a material after it has absorbed light. This technique is used to characterize the emissive properties of the derived polymers, which is crucial for applications in organic light-emitting diodes (OLEDs) and sensors.

Interactive Table: Optical Properties of a Hypothetical Conjugated Polymer
PropertyValueTechniqueSignificance
Absorption Maximum (λ_max)450 nmUV-VisIndicates the energy of the main electronic transition.
Optical Band Gap (E_g)2.2 eVUV-Vis (from absorption edge)Determines the polymer's semiconductor character.
Emission Maximum (λ_em)520 nmFluorescence SpectroscopyColor of emitted light.
Quantum Yield (Φ_F)0.35Fluorescence SpectroscopyEfficiency of the light emission process.

X-ray Diffraction (XRD) for Crystalline Structure and Material Phase Determination

X-ray Diffraction (XRD) is the primary technique for investigating the atomic and molecular structure of crystalline materials. researchgate.net For semi-crystalline polymers derived from 4-(2-(2-(2-methoxyethoxy)ethoxy)aniline, XRD is used to determine the degree of crystallinity, identify the crystalline phases present, and measure structural parameters like the d-spacing between polymer chains. researchgate.net

The XRD pattern of a semi-crystalline polymer typically consists of sharp Bragg diffraction peaks superimposed on a broad amorphous halo. The positions of the peaks relate to the crystal lattice structure, while the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity provides an estimate of the percent crystallinity. This information is critical as the degree of crystallinity strongly influences the mechanical, thermal, and electronic properties of the material.

Interactive Table: Representative XRD Data for a Semi-Crystalline Polymer
2θ (degrees)d-spacing (Å)Relative IntensityMiller Index (hkl)
10.58.4230%(100)
21.24.19100%(200)
23.03.8665%(011)
28.53.1345%(210)

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Characterization of Derived Materials

Electron microscopy techniques are essential for visualizing the morphology and nanostructure of materials derived from 4-(2-(2-(2-methoxyethoxy)ethoxy)aniline, with resolutions far exceeding that of light microscopy. e3s-conferences.org

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. e3s-conferences.orgthermofisher.com It is used to study the micromorphology of polymer films, powders, or fibers. SEM can reveal information about surface texture, porosity, and the phase separation in polymer blends. When equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector, SEM can also provide elemental composition analysis of the sample's surface. jeolusa.com

Transmission Electron Microscopy (TEM) creates images from electrons that pass through an ultrathin sample, offering invaluable information on the internal structure of the material. thermofisher.comjeolusa.com TEM is used to visualize the nanostructure, such as the arrangement of polymer chains in crystalline domains, the dispersion of nanoparticles in a polymer composite, or the morphology of self-assembled nanostructures like micelles or vesicles.

Interactive Table: Comparison of SEM and TEM for Polymer Film Characterization
FeatureSEM InformationTEM Information
Morphology Surface roughness, grain size, porosity of the film.Internal domain structure, phase separation at the nanoscale.
Resolution Typically nm to µm scale.Can achieve sub-nanometer (atomic) resolution.
Sample Prep Conductive coating often required. Sample is typically bulk.Requires ultrathin sectioning (<100 nm) of the film.
Application Assessing film uniformity and surface defects.Visualizing crystalline lamellae or nanoparticle dispersion within the film.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) for Redox Behavior and Conductivity

For polymers designed for electrochemical applications such as sensors, batteries, or electrochromic devices, electrochemical characterization is paramount.

Cyclic Voltammetry (CV) is a potentiodynamic technique used to study the redox properties of a material. By cycling the potential of an electrode coated with the polymer film, a voltammogram is produced that reveals the oxidation and reduction potentials of the polymer. This provides information on the material's electrochemical stability, its ability to store charge, and the reversibility of its redox processes. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) probes the frequency response of the electrochemical system. researchgate.net By applying a small sinusoidal potential perturbation, EIS can provide detailed information about the charge transfer resistance at the electrode/polymer interface, the ionic conductivity within the polymer, and the capacitive behavior of the material. researchgate.net This is crucial for understanding the performance limitations of electrochemical devices.

Interactive Table: Typical Electrochemical Data for a Redox-Active Polymer Film
ParameterValueTechniqueSignificance
Oxidation Peak Potential (E_pa)+0.8 V vs. Ag/AgClCyclic VoltammetryPotential at which the polymer oxidizes.
Reduction Peak Potential (E_pc)+0.5 V vs. Ag/AgClCyclic VoltammetryPotential at which the polymer reduces.
Formal Potential (E°')+0.65 V vs. Ag/AgClCyclic VoltammetryThermodynamic redox potential.
Charge Transfer Resistance (R_ct)150 ΩElectrochemical Impedance SpectroscopyResistance to electron transfer at the electrode interface.
Double Layer Capacitance (C_dl)25 µF/cm²Electrochemical Impedance SpectroscopyCapacitive behavior at the polymer/electrolyte interface.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict a wide range of characteristics, from molecular geometry to spectroscopic properties and chemical reactivity.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. DFT calculations could be employed to study the electronic structure of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline, providing insights into its reactivity. For instance, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter for assessing the kinetic stability of a molecule. A large gap implies high stability, whereas a small gap suggests that the molecule is more reactive.

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable conformation of the molecule. The flexible oligo(ethylene glycol) chain would present multiple local energy minima, and a thorough conformational search would be necessary. Subsequent frequency calculations would confirm that the optimized geometry corresponds to a true minimum on the potential energy surface. From the optimized geometry, various electronic properties could be calculated, as summarized in the table below.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Predicted Value Significance
HOMO Energy ~ -5.0 eV Relates to the ability to donate electrons.
LUMO Energy ~ 0.5 eV Relates to the ability to accept electrons.
HOMO-LUMO Gap ~ 5.5 eV Indicator of chemical reactivity and stability.
Dipole Moment ~ 3.5 D Influences solubility and intermolecular interactions.

Note: The values in this table are hypothetical and based on typical values for similar molecules. Actual values would require specific DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. However, their high computational cost often limits their application to smaller molecules.

For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding. Nevertheless, they could be used to benchmark the results obtained from more computationally efficient methods like DFT. For example, a single-point energy calculation using a high-level ab initio method on a DFT-optimized geometry can provide a more accurate electronic energy.

Studies on the parent aniline (B41778) molecule have utilized ab initio methods to investigate its excited states. Such calculations are crucial for understanding the photophysical properties of the molecule, which could be relevant for applications in optoelectronics.

Molecular Dynamics Simulations for Conformational Analysis and Polymer Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles over time.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The flexible oligo(ethylene glycol) side chain can adopt a multitude of conformations, and MD simulations can reveal the preferred conformations and the dynamics of conformational changes. This is crucial for understanding how the molecule packs in the solid state or how it behaves in solution.

An MD simulation of poly(this compound) would typically involve the following steps:

Building the initial polymer structure: A single polymer chain or multiple chains would be constructed with a defined degree of polymerization.

Solvation: The polymer would be placed in a simulation box filled with a solvent, such as water or an organic solvent, to mimic experimental conditions.

Energy minimization: The initial system would be energy-minimized to remove any steric clashes or unfavorable contacts.

Equilibration: The system would be gradually heated and equilibrated at the desired temperature and pressure to reach a stable state.

Production run: A long simulation would be run to collect data on the system's properties.

From the simulation trajectory, various properties can be analyzed, including the radius of gyration (a measure of the polymer's size), end-to-end distance, and radial distribution functions (which describe the local structure of the system).

Prediction of Physicochemical and Material Properties from Molecular Structure

Computational methods can be used to predict a wide range of physicochemical properties directly from the molecular structure. These predictions are valuable in the early stages of material design, as they can help to screen candidates and prioritize experimental efforts.

For this compound, properties such as solubility, lipophilicity (logP), and boiling point can be estimated using various computational models. These models are often based on quantitative structure-property relationships (QSPR) or group contribution methods.

The presence of the polar oligo(ethylene glycol) chain is expected to significantly influence the solubility of the molecule. The ether oxygens can act as hydrogen bond acceptors, enhancing solubility in polar solvents. The aniline group also contributes to the polarity of the molecule.

When incorporated into a polymer, the properties of the monomer unit will dictate the properties of the bulk material. For example, the flexibility of the side chain will affect the glass transition temperature of the polymer. The electronic properties of the monomer, as calculated by quantum chemical methods, will determine the polymer's potential as a conductive material.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. While "activity" often refers to biological activity, the same principles can be applied to material properties.

For aniline derivatives, QSAR models have been developed to predict properties such as lipophilicity and toxicity. nih.gov These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the observed property for a training set of molecules, a predictive model can be built.

A QSAR study involving this compound would require a dataset of related aniline derivatives with measured values for the property of interest. Molecular descriptors for each compound would be calculated, and a statistical method, such as multiple linear regression or partial least squares, would be used to build the QSAR model.

Such a model could be used to design new aniline derivatives with improved properties. For example, if the goal is to develop a polymer with a specific conductivity, a QSAR model could help to identify the structural features that are most important for achieving that property.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Aniline Derivatives

Descriptor Type Examples Description
Electronic Hammett constant (σ), HOMO/LUMO energies Describe the electron-donating or -withdrawing nature of substituents.
Steric Molar refractivity, van der Waals volume Quantify the size and shape of the molecule.
Hydrophobic LogP, Polar surface area Characterize the molecule's affinity for nonpolar environments.

| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecular graph. |

Future Directions and Emerging Research Avenues

Integration into Multifunctional Hybrid Nanomaterials

The incorporation of oligo(ethylene glycol) (OEG) chains onto surfaces and into materials is a well-established strategy for conferring hydrophilicity and biocompatibility. The aniline (B41778) group in 4-(2-(2-(2-Methoxyethoxy)ethoxy)aniline provides a reactive handle for covalent attachment to various substrates, making it an ideal candidate for surface functionalization of nanomaterials.

Future research is directed towards using this compound to create sophisticated drug delivery vehicles. nih.govnsf.gov OEG-functionalized surfaces are known to resist protein absorption, a "stealth" effect that can prolong the circulation time of nanocarriers in the bloodstream. nih.gov By anchoring 4-(2-(2-(2-Methoxyethoxy)ethoxy)aniline onto nanoparticles, researchers can create systems that combine this stealth property with the aniline's potential for further chemical modification, such as attaching targeting ligands or therapeutic agents. These multifunctional hybrid nanomaterials could lead to more effective and targeted drug delivery systems. nsf.gov Furthermore, the amphiphilic nature imparted by this molecule can drive the self-assembly of block copolymers into well-defined nanostructures like micelles and vesicles, suitable for encapsulating therapeutic agents. nih.govnsf.gov

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis routes for functionalized anilines often rely on multi-step processes that may involve harsh reagents and metal catalysts. evitachem.comnih.gov A significant emerging research avenue is the development of greener and more sustainable synthetic methods.

One promising approach is the use of biocatalysis. Chemoenzymatic processes utilizing enzymes like nitroreductase are being explored for the reduction of aromatic nitro compounds to anilines. acs.orgnih.gov These enzymatic reactions can be performed in aqueous media at room temperature and atmospheric pressure, offering a sustainable alternative to traditional hydrogenation methods that often require high pressure and precious-metal catalysts. acs.orgnih.gov Another green chemistry strategy involves the use of Brønsted acidic ionic liquids as reusable catalysts for one-pot reactions in aqueous media, which simplifies procedures and minimizes waste. nih.gov

Furthermore, the adoption of continuous flow reactor technology presents a pathway to safer, more efficient, and scalable synthesis. google.com Flow chemistry allows for precise control over reaction parameters, leading to higher yields, improved purity, and reduced risk compared to batch processing. google.com The development of such methodologies for the synthesis of 4-(2-(2-(2-Methoxyethoxy)ethoxy)aniline and its derivatives is a key area of future research.

Synthetic ApproachAdvantagesKey Features
Chemoenzymatic Synthesis Sustainable, mild conditions, high chemoselectivityUses nitroreductase enzymes; avoids high-pressure hydrogen and precious-metal catalysts. acs.orgnih.gov
Brønsted Acidic Ionic Liquids Metal-free, reusable catalyst, aqueous mediumFacilitates one-pot, three-component aza-Friedel–Crafts reactions. nih.gov
Continuous Flow Reactors Enhanced safety, high efficiency, scalabilityAllows for precise control of temperature and reaction time, minimizing byproducts. google.com
Traditional Methods Established proceduresTypically involve reduction of nitro compounds or alkylation of phenols. evitachem.com

Expansion into Bioelectronic and Soft Matter Applications

The properties of the oligo(ethylene glycol) chain—hydrophilicity, flexibility, and ionic conductivity—make 4-(2-(2-(2-Methoxyethoxy)ethoxy)aniline a valuable component for materials in bioelectronics and soft matter. rsc.org

In the field of bioelectronics, particularly for devices like organic electrochemical transistors (OECTs) that operate in aqueous environments, incorporating hydrophilic side chains into conjugated polymers is crucial. rsc.org These chains facilitate ion transport and enable the bulk volumetric doping necessary for high performance. rsc.org The use of OEG-functionalized monomers, such as derivatives of the title compound, in the synthesis of conducting polymers is an active area of research aimed at improving the performance and biocompatibility of these devices. rsc.orgresearchgate.net

In soft matter, polyethylene (B3416737) glycol (PEG) is a fundamental component of hydrogels used in a wide array of applications, from tissue engineering to medical devices. jenkemusa.comnih.gov The ability of 4-(2-(2-(2-Methoxyethoxy)ethoxy)aniline to be polymerized or cross-linked into hydrogel networks opens up possibilities for creating "smart" materials. The aniline group can be used to introduce conductivity or to serve as a point of attachment for biomolecules, leading to functional hydrogels that can respond to stimuli or be used in applications like 3D printing of biological materials. jenkemusa.com

Role in Dynamic Covalent Chemistry and Self-Healing Materials

Dynamic covalent chemistry, which involves the formation of reversible covalent bonds, is the foundation for creating materials that can adapt, reprocess, and self-heal. The primary amine of the aniline group is an excellent functional group for this purpose, as it readily reacts with aldehydes to form reversible imine bonds (a Schiff base reaction). nih.govrsc.org

A major research thrust is the incorporation of 4-(2-(2-(2-Methoxyethoxy)ethoxy)aniline into polymer networks to create self-healing materials. nih.govresearchgate.net When damage occurs, the reversible nature of the imine bonds allows the network to break and reform, restoring the material's integrity. nih.govrsc.org The flexible OEG chain can enhance the mobility of the polymer chains, facilitating the healing process. Such materials are being investigated for a variety of applications, from self-healing polymer electrolytes in batteries to extend their lifetime and improve safety, to aerospace composites that can repair damage autonomously. nih.govnih.gov The ability to tune the mechanical properties and healing efficiency by adjusting the cross-linking density and the ratio of dynamic bonds is a key aspect of ongoing research. rsc.org

Dynamic Bond TypeFormation ReactionKey FeaturesApplication Example
Imine Bond Aniline + AldehydeReversible under mild conditions (e.g., presence of water or acid catalyst).Self-healing solid polymer electrolytes for lithium-ion batteries. nih.govrsc.org
Acylhydrazone Bond Acyl hydrazide + AldehydeRapid bond exchange in the presence of acid or aniline catalysts. nih.govFormation of complex, abiotic peptide quaternary structures. nih.gov

Environmental Sustainability in Production and Application Lifecycles

As with any chemical, understanding the full environmental impact from production to end-of-life is critical for sustainable development. Research in this area for 4-(2-(2-(2-Methoxyethoxy)ethoxy)aniline involves assessing both its synthesis and its ultimate fate in the environment.

Prospective Life Cycle Assessment (LCA) is a tool used to evaluate the environmental potential of new chemical processes. researchgate.net Studies on bio-based routes to aniline suggest a potential for significant reductions in global warming impacts compared to traditional fossil-based production. researchgate.net However, these bio-based processes can also present trade-offs, such as increased eutrophication or acidification potential, which must be carefully managed. researchgate.net Applying LCA to novel, greener synthetic routes for 4-(2-(2-(2-Methoxyethoxy)ethoxy)aniline will be essential to guide the development of truly sustainable manufacturing processes. mdpi.comresearchgate.netmdpi.com

The biodegradability of the oligo(ethylene glycol) portion of the molecule is another key consideration. While PEGs are widely used and generally considered environmentally benign, their degradation can be complex. researchgate.net Studies show that lower molecular weight PEGs are biodegradable under both aerobic and anaerobic conditions, but the rate of degradation can be slow and is inversely related to the chain length. researchgate.netresearchgate.net Oxidative degradation, potentially mediated by reactive oxygen species in biological environments, is another feasible pathway for the breakdown of the polyether backbone. tu-dresden.denih.gov Understanding the complete degradation pathway of 4-(2-(2-(2-Methoxyethoxy)ethoxy)aniline and its metabolites is a crucial research area to ensure its long-term environmental compatibility. hibiscuspublisher.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.